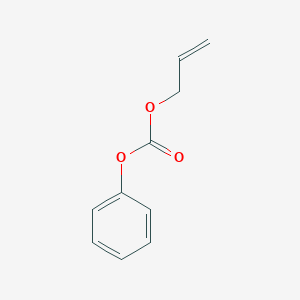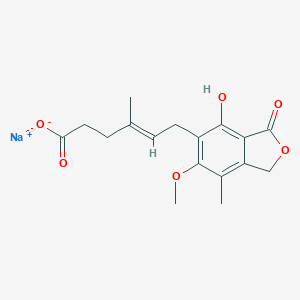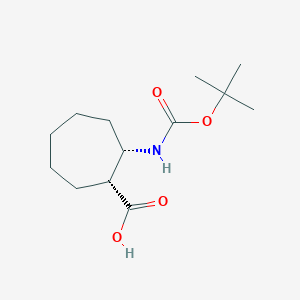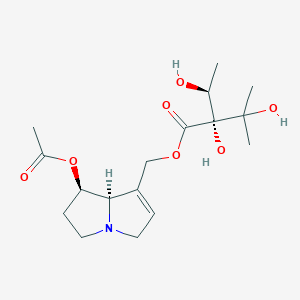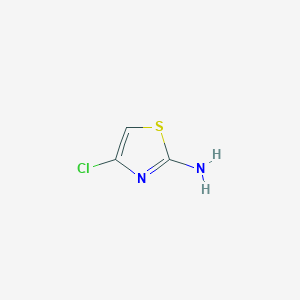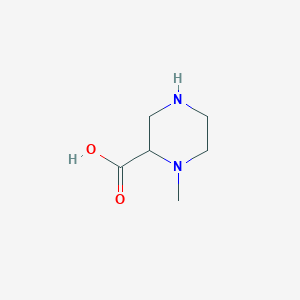
4-hydroxy-3-methoxy-N-octylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzamide compounds involves acylation reactions. For example, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by reacting 3-aminophenol with 4-metoxybenzoylchloride in THF, characterized by NMR and elemental analysis (Karabulut et al., 2014). Such methodologies can potentially be adapted for synthesizing 4-hydroxy-3-methoxy-N-octylbenzamide.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their properties and applications. Studies on similar compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have shown the importance of intermolecular interactions (e.g., dimerization and crystal packing) on molecular geometry, assessed through X-ray diffraction and DFT calculations (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, influenced by their functional groups. For instance, the radioiodination of benzamide derivatives for melanoma imaging indicates the versatility of these compounds in chemical modifications and their potential utility in biomedical applications (Mohammed et al., 1997).
Physical Properties Analysis
The physical properties, such as density and refractive index, are crucial for the application of benzamide compounds. Studies on related compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride, have shown the significance of these properties in their solubility and interaction with the environment (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity and stability, are influenced by their molecular structure and substituent effects. For example, the selectivity in deprotection of various benzyl protecting groups demonstrates the subtle effects of chemical structure on reactivity (Horita et al., 1986).
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
- Study 1 : Sedat Karabulut et al. (2014) investigated the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They found that intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).
Radiolabelling and Melanoma Imaging
- Study 2 : Mohammed et al. (1997) synthesized and evaluated radiolabelled N-(alkylaminoalkyl)-substituted 4-methoxy- and 4-hydroxybenzamides for melanoma imaging in mice. They found that certain derivatives exhibited superior melanoma uptake, suggesting potential use in melanoma scintigraphy (Mohammed et al., 1997).
Antioxidant Potential
- Study 3 : Perin et al. (2018) explored N-arylbenzamides, including compounds with methoxy and hydroxy groups, for their antioxidant capacity. They concluded that certain derivatives, particularly those with hydroxy groups, showed enhanced antioxidative properties, indicating potential applications as antioxidants (Perin et al., 2018).
Liquid Chromatographic Elution Characteristics
- Study 4 : Lehtonen (1983) researched the liquid chromatographic retention of N-ethylbenzamides substituted with methoxy groups. This study provides insights into the chromatographic behavior of similar compounds, which is essential for analytical applications (Lehtonen, 1983).
Pharmaceutical Applications and Drug Design
- Study 16 : Haydon et al. (2010) studied alkyl derivatives of 3-methoxybenzamide for their inhibitory effect on the bacterial cell division protein FtsZ. They identified compounds with potent antistaphylococcal properties and improved pharmaceutical characteristics, pointing to potential applications in drug design and development (Haydon et al., 2010).
Propiedades
IUPAC Name |
4-hydroxy-3-methoxy-N-octylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-11-17-16(19)13-9-10-14(18)15(12-13)20-2/h9-10,12,18H,3-8,11H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUQEPIYTHQKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207203 | |
| Record name | N-Vanillyl octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3-methoxy-N-octylbenzamide | |
CAS RN |
58493-47-3 | |
| Record name | N-Vanillyl octanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Bromomethyl)-7-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B36585.png)



